3-Benzyl-7-bromoquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-7-bromoquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-7-13-14(8-12)17-10-18(15(13)19)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRKRWVZZRAVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631090 | |
| Record name | 3-Benzyl-7-bromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832114-33-7 | |
| Record name | 3-Benzyl-7-bromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Elucidation for 3 Benzyl 7 Bromoquinazolin 4 3h One and Analogous Quinazolinone Derivatives
Influence of the N-3 Benzyl (B1604629) Substituent on Biological Activity Profiles
The substituent at the N-3 position of the quinazolinone core is a well-established determinant of biological activity. The incorporation of a benzyl group at this position introduces specific steric and electronic features that are crucial for receptor binding and potency.
Aromatic Ring System Contributions to Receptor Binding and Potency
The benzyl group's aromatic ring at the N-3 position significantly influences the molecule's affinity for various biological targets, such as enzyme active sites. Molecular docking studies on analogous 3-benzyl-substituted quinazolinones have shown that the benzyl moiety can engage in critical interactions within the ATP binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov These interactions are often hydrophobic in nature, with the benzene (B151609) ring fitting into specific hydrophobic pockets within the receptor. For example, in some kinase models, the benzene ring of a quinazolinone scaffold has been observed to make contact with hydrophobic residues like phenylalanine, contributing to the stability of the ligand-receptor complex. mdpi.com
The electronic nature of the benzyl group, along with its capacity for π-π stacking and other non-covalent interactions, can enhance binding affinity. The presence of this aromatic system is a key feature in many quinazolinone-based inhibitors. nih.gov The flexibility of the benzyl group allows it to adopt a favorable conformation within the binding site, maximizing these stabilizing interactions and thereby increasing the compound's potency.
Stereochemical and Conformational Effects of the Benzyl Group
The three-dimensional orientation of the N-3 benzyl group can have a profound impact on biological activity. Studies on related heterocyclic scaffolds with N-3 benzyl substituents have demonstrated that stereochemistry is a critical factor for potency. For instance, in N-3-benzyl derivatives of nirvanol (B14652) and phenobarbital, the biological activity was found to be highly dependent on the stereoisomer. One enantiomer of N-3-benzyl-phenobarbital was a highly potent, competitive inhibitor of recombinant CYP2C19 (Ki = 79 nM), while its antipode was 20- to 60-fold less active. acs.org This dramatic difference in activity between enantiomers underscores that a precise stereochemical arrangement of the benzyl group is necessary for optimal interaction with the chiral environment of a receptor or enzyme active site. acs.org
This stereoselectivity implies that the conformational freedom of the benzyl group is constrained upon binding. The ability of the group to orient itself correctly to fit into a specific binding pocket, while avoiding steric clashes, is essential for achieving high inhibitory potency.
Role of the C-7 Bromine Atom in Modulating Pharmacological Responses
The introduction of a halogen atom, specifically bromine, onto the quinazolinone core at the C-7 position is a strategic modification that modulates the compound's pharmacological properties through various electronic and steric effects.
Halogen Atom Effects on Electronic Properties and Receptor Interactions
The bromine atom at the C-7 position significantly alters the electronic landscape of the quinazolinone ring. As a halogen, bromine is electronegative but also highly polarizable. This property allows it to participate in a specific and highly directional non-covalent interaction known as halogen bonding. ijpbs.com A halogen bond occurs between the electropositive region on the outer side of the halogen atom (termed the σ-hole) and an electron-rich site, such as a carbonyl oxygen or a nitrogen atom on a protein. researchgate.net
Molecular modeling and experimental studies have validated the importance of such interactions. For example, in a series of 5-HT2B receptor ligands, a bromine atom was predicted and confirmed to form a stable halogen bond with the backbone carbonyl oxygen of a phenylalanine residue (Phe217). researchgate.net This interaction was characterized by a Br···O distance of approximately 3.08 Å and a near-optimal C–Br···O angle of 173.7°. researchgate.net The strength of this interaction contributes directly to binding affinity, as demonstrated by the trend in potency where bromo- and iodo-substituted compounds were significantly more active than their chloro-, fluoro-, or non-halogenated counterparts. researchgate.net
| Compound ID | Substituent (R) | Binding Affinity (Ki, nM) |
|---|---|---|
| 3 | -H | 151.3 ± 20.7 |
| 4 | -F | 53.3 ± 13.7 |
| 5 | -Cl | 6.3 ± 0.9 |
| 2 | -Br | 5.8 ± 1.2 |
| 6 | -I | 1.7 ± 0.4 |
Table 1. Impact of Halogen Substitution on Receptor Binding Affinity for a Series of Phenyl-substituted Ligands. Data from reference researchgate.net.
Positional Isomerism (e.g., C-6 vs. C-7 Bromination) and its Impact
The position of the bromine atom on the quinazolinone's benzene ring is critical, and isomers often exhibit distinct biological activities. Structure-activity relationship studies frequently show a preference for halogenation at specific positions. For many quinazolinone-based agents, the C-6 position is highlighted as a key site for substitution to enhance activity. Several reports indicate that the presence of a halogen at the C-6 position can improve anticancer or antimicrobial effects. mdpi.comnih.gov
Synergistic Effects of N-3 Benzyl and C-7 Bromine Substituents on Bioactivity
While the individual contributions of the N-3 benzyl group and C-7 bromine atom are rooted in distinct chemical principles—hydrophobic/aromatic interactions and halogen bonding, respectively—their combined presence in a single molecule like 3-Benzyl-7-bromoquinazolin-4(3H)-one is intended to produce a compound with a unique pharmacological profile. The benzyl group can orient the molecule within a binding pocket, while the C-7 bromine provides an additional, specific anchoring point through halogen bonding.
However, based on a review of the available scientific literature, specific studies that systematically evaluate and report on the synergistic or combined effects of these two exact substituents on a quinazolinone-4-one core are not prevalent. The existing research tends to investigate the SAR of N-3 substitutions and C-6/C-7 halogenations in separate series of compounds. For example, studies have detailed the activity of 3-(substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives, which combines a C-6 bromine with an N-3 aromatic group, but does not specifically use a benzyl linker. Therefore, while a synergistic enhancement of bioactivity is a plausible hypothesis based on the individual roles of each group, direct experimental evidence from a single, cohesive study to confirm this for this compound is not clearly documented in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Insights for Substituted Quinazolinones
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgijnrd.orgajchem-b.com This method is instrumental in drug design, allowing for the prediction of the activity of novel molecules and guiding the synthesis of more potent and selective derivatives. frontiersin.orgijnrd.org For quinazolinone scaffolds, QSAR studies have been pivotal in understanding how different substituents influence their diverse pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting activities. rsc.orgnih.govijprajournal.com
QSAR models are built by correlating molecular descriptors with biological activity. These descriptors quantify various aspects of a molecule's structure, such as its physicochemical, electronic, topological, and steric properties. ijnrd.orgnih.gov By employing statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Genetic Function Algorithm (GFA) and Artificial Neural Networks (ANN), researchers can develop predictive models. ijnrd.orgresearchgate.net
Several 2D- and 3D-QSAR studies on quinazolinone derivatives have provided significant insights. For instance, in the development of anticancer agents targeting the MCF-7 breast cancer cell line, QSAR models have been established to link structural features to cytotoxic activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. rsc.orgnih.gov These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely enhance or diminish biological activity. nih.gov
A study on quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors constructed reliable CoMFA and CoMSIA models, which were validated and showed good predictive power. nih.gov The contour maps from this study indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of the inhibitory activity. nih.gov For example, the analysis revealed that bulky groups at a specific position (R2) were unfavorable for bioactivity, while hydrogen bonding and electrostatic interactions with key amino acid residues in the target's active site were crucial for stability and potency. nih.gov
The statistical significance of a QSAR model is a critical aspect of its reliability. Key statistical parameters are used for validation, as shown in the table below, based on findings from various quinazolinone studies.
| Statistical Parameter | Description | Example Value (from Quinazolinone Studies) | Reference |
| q² (Cross-validated r²) | Indicates the internal predictive ability of the model. | 0.646 (CoMFA), 0.704 (CoMSIA) | nih.gov |
| r² (Non-cross-validated r²) | Represents the coefficient of determination, showing how well the model fits the training data. | 0.992 (CoMFA & CoMSIA) | nih.gov |
| R²pred (External validation r²) | Measures the predictive power of the model on an external set of compounds not used in model generation. | 0.829 (CoMFA), 0.839 (CoMSIA) | nih.gov |
| F-value | The Fisher test value, indicating the statistical significance of the regression model. | 11.221 | ijprajournal.com |
These QSAR models not only predict the activity of unsynthesized compounds but also provide a mechanistic rationale for the observed structure-activity relationships, thereby guiding the rational design of new quinazolinone-based therapeutic agents. frontiersin.orgnih.gov
Lipophilicity and Membrane Permeability Considerations in SAR Studies
The lipophilicity of a molecule is commonly quantified by the partition coefficient (P) or its logarithm (logP), which measures the ratio of its concentration in a non-polar solvent (like n-octanol) to its concentration in an aqueous solvent (like water). youtube.com For quinazolinone derivatives, SAR studies often involve synthesizing a series of analogues with varied substituents on the core structure and evaluating the resulting changes in both lipophilicity and biological activity.
Systematic modifications to the quinazolinone scaffold can fine-tune its lipophilic character. For instance, the introduction of halogen atoms, such as bromine in this compound, typically increases lipophilicity. Conversely, incorporating polar functional groups like hydroxyl (-OH) or amino (-NH2) groups tends to decrease lipophilicity. The strategic placement of these substituents is crucial. Studies on quinoline-1,4-quinone hybrids, which share structural similarities with quinazolinones, demonstrated that the type and position of substituents significantly affect logP values. nih.gov The introduction of a nitrogen atom, for example, was found to reduce lipophilicity. nih.gov
The relationship between lipophilicity and biological activity is often complex and can be parabolic. A compound that is too hydrophilic may have poor membrane permeability and be unable to enter the cell, while a compound that is excessively lipophilic may be poorly soluble in aqueous physiological fluids or may bind non-specifically to plasma proteins and lipids, preventing it from reaching its target. nih.gov
In silico tools are frequently used to predict the ADMET properties of new quinazolinone derivatives. nih.gov These computational models can estimate parameters like blood-brain barrier (BBB) permeability and whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp). nih.gov For example, a recent study predicted that most of a series of novel quinazolinone derivatives had limited BBB permeability, which could be advantageous in reducing potential central nervous system side effects. nih.gov The same study also identified certain derivatives as P-gp substrates, suggesting they might be actively transported out of cells, potentially lowering their intracellular concentration and efficacy. nih.gov
The following table illustrates how different substituents can theoretically influence the lipophilicity of a hypothetical quinazolinone core structure.
| Substituent (R) | General Effect on Lipophilicity (logP) | Rationale |
| -H (Hydrogen) | Baseline | Reference point for comparison. |
| -CH₃ (Methyl) | Increase | Addition of a non-polar alkyl group. |
| -Cl, -Br (Halogens) | Significant Increase | Halogens are hydrophobic and increase molecular weight. |
| -OH (Hydroxyl) | Decrease | Polar group capable of hydrogen bonding with water. |
| -OCH₃ (Methoxy) | Slight Increase | Less polar than -OH but adds carbon and oxygen. |
| -NH₂ (Amino) | Decrease | Polar group that can participate in hydrogen bonding. |
Therefore, a careful balance of lipophilicity is essential in the design of quinazolinone-based drugs. SAR studies must consider not only the direct interaction of the molecule with its biological target but also the physicochemical properties that govern its ability to reach that target in a complex biological system.
Computational Chemistry and Molecular Modeling Applications in 3 Benzyl 7 Bromoquinazolin 4 3h One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 3-Benzyl-7-bromoquinazolin-4(3H)-one and its analogs interact with biological targets at the molecular level.
Molecular docking simulations have been instrumental in elucidating the binding modes of 3-benzyl-4(3H)-quinazolinone analogues with various protein kinases, which are common targets in cancer therapy. nih.gov Studies on similar quinazolinone derivatives have shown that the quinazolinone core often acts as a scaffold, anchoring the molecule within the ATP-binding site of kinases like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and B-RAF kinase. nih.govresearchgate.net
The predictions indicate that the nitrogen atom at position 1 and the carbonyl oxygen at position 4 of the quinazolinone ring are crucial for forming key hydrogen bonds with backbone atoms of amino acid residues in the hinge region of the kinase, such as Glycine or Asparagine. nih.gov For instance, in docking studies with EGFR, these interactions mimic the binding of known inhibitors like erlotinib (B232). nih.govresearchgate.net The benzyl (B1604629) group at the N-3 position typically extends into a hydrophobic pocket, forming favorable van der Waals and hydrophobic interactions. The bromo-substituent at the 7-position can also influence binding affinity and selectivity, potentially by forming halogen bonds or other specific interactions within the active site. mdpi.com These predicted binding modes provide a structural basis for the observed biological activity and guide the rational design of more potent inhibitors. nih.govmdpi.com
Conformational analysis within the binding pocket is critical for understanding the dynamic nature of ligand-receptor interactions. For this compound, the benzyl group is not rigid and can adopt various conformations. Computational studies allow for the exploration of these rotational possibilities to find the most energetically favorable orientation within the confines of the receptor's active site. This analysis helps to ensure an optimal fit, maximizing hydrophobic and other non-covalent interactions. Molecular dynamics (MD) simulations, often used in conjunction with docking, can further assess the stability of the predicted binding pose and the ligand-protein complex over time, confirming that the identified conformation is stable and maintained. nih.govnih.gov
In Silico Prediction of Pharmacokinetic and Drug-Likeness Properties
In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their general "drug-likeness." These predictions help to identify compounds with potentially poor pharmacokinetic profiles early in the discovery process, saving time and resources. sciepub.comrsc.org
For quinazolinone derivatives, various ADME parameters can be calculated using specialized software like SwissADME and pkCSM. nih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. The "BOILED-Egg" model is another tool used to predict passive human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. Studies on related structures suggest that compounds like this compound generally exhibit favorable drug-like properties.
Table 1: Predicted Physicochemical and ADME Properties for Representative Quinazolinone Scaffolds Note: These are generalized predictions for the quinazolinone class; specific values for this compound may vary.
| Property | Predicted Value/Classification | Significance |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |
| LogP (Lipophilicity) | 1-5 | Optimal for membrane permeability |
| H-bond Donors | < 5 | Adherence to Lipinski's Rule |
| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) | Low/Moderate Permeability | CNS side effects may be limited |
| CYP450 Inhibition | Varies | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0-1 | High probability of being orally active |
De Novo Drug Design and Virtual Screening Methodologies
Computational methodologies like virtual screening and de novo design are powerful strategies for identifying novel chemical entities with desired biological activity. nih.gov Virtual screening involves searching large libraries of existing compounds to identify those that are predicted to bind to a specific biological target. nih.gov This can be done using ligand-based methods, such as pharmacophore modeling, or structure-based methods that rely on docking the library compounds into the target's 3D structure. nih.gov
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can then be used as a query to rapidly screen databases for molecules that match these features. nih.gov For the quinazolinone class, such screening could identify new derivatives with potentially improved potency or selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties and/or 3D structures. unar.ac.id For quinazolin-4(3H)-one analogs, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govunar.ac.id
These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to impact biological activity. nih.gov
Steric Contour Maps: Green contours indicate regions where bulky substituents would enhance activity, while yellow contours show where they would be detrimental.
Electrostatic Contour Maps: Blue contours highlight areas where positive charges are favorable, and red contours show where negative charges would increase activity.
By analyzing these maps, researchers can understand the structural requirements for potent activity. For example, a QSAR model might reveal that a bulky, electronegative group at the 7-position of the quinazolinone ring (such as the bromo group) is beneficial for activity against a particular target. These models serve as a predictive tool to estimate the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. unar.ac.idresearchgate.net
Prospects and Directions for Future Academic Research on 3 Benzyl 7 Bromoquinazolin 4 3h One and Its Derivatives
Rational Design of Next-Generation Quinazolinone-Based Therapeutic Agents
The future of developing therapeutic agents based on the 3-Benzyl-7-bromoquinazolin-4(3H)-one scaffold lies in a rational, structure-guided design approach. This involves a deep understanding of the structure-activity relationships (SAR) and the use of computational modeling to predict the interactions between quinazolinone derivatives and their biological targets.
Key strategies in this area include:
Target-Based Design: Many quinazoline (B50416) derivatives have shown potent activity as inhibitors of protein kinases, which are crucial in cancer cell signaling. nih.gov For instance, compounds like gefitinib (B1684475) and erlotinib (B232) target the epidermal growth factor receptor (EGFR). nih.govnih.gov Future research can focus on designing this compound derivatives that selectively inhibit specific kinases implicated in various cancers, such as EGFR, VEGFR, or PARP-1. nih.govnih.gov Computational tools like molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these derivatives within the active sites of target proteins, guiding the synthesis of more potent and selective inhibitors. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-benzyl and 7-bromo substituents on the quinazolinone core will be crucial. For example, altering the substitution pattern on the benzyl (B1604629) ring or replacing the bromine atom with other halogens or functional groups can significantly impact biological activity. nih.gov These studies will help in identifying the key structural features required for optimal interaction with specific biological targets. nih.gov
Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of quinazolinone derivatives with their biological activities. nih.govmdpi.com These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov
| Research Focus | Key Methodologies | Potential Targets |
| Target-Based Design | Molecular Docking, Molecular Dynamics | EGFR, VEGFR, PARP-1, Tubulin |
| SAR Studies | Systematic Structural Modification | Kinases, Enzymes, Receptors |
| Computational Modeling | QSAR, 3D-QSAR | Various therapeutic targets |
Development of Multi-Target Directed Ligands Utilizing the Quinazolinone Scaffold
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govmdpi.com The "one drug, one target" approach has limitations in treating such multifactorial diseases. nih.gov Consequently, the development of multi-target-directed ligands (MTDLs), which can modulate multiple targets simultaneously, is a promising therapeutic strategy. nih.govmdpi.com The quinazolinone scaffold is an excellent platform for designing such MTDLs due to its ability to interact with various biological targets. ekb.egnih.gov
Future research directions include:
Designing Dual Inhibitors: Research can focus on designing single quinazolinone-based molecules that can inhibit two or more key targets. For example, dual inhibitors of EGFR and VEGFR could simultaneously block tumor growth and angiogenesis. nih.gov Similarly, combining the pharmacophores for PARP-1 inhibition and tubulin polymerization inhibition within a single quinazolinone derivative could offer a synergistic anticancer effect. nih.gov
Addressing Polypharmacology: The inherent ability of some quinazoline derivatives to interact with multiple targets, known as polypharmacology, can be strategically exploited. nih.govacs.org By carefully designing derivatives of this compound, researchers can create compounds with a desired multi-target profile, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov
Exploration of Novel Hybrid Molecules Incorporating the Quinazolinone Core
Molecular hybridization, the strategy of combining two or more pharmacologically active moieties into a single molecule, has emerged as a powerful tool in drug discovery. nih.govresearchgate.netrsc.org This approach can lead to compounds with improved affinity, better efficacy, or a novel mechanism of action. nih.gov The quinazolinone core is an ideal scaffold for creating such hybrid molecules.
Promising avenues for future research involve:
Combining with Other Heterocycles: The quinazolinone ring can be linked to other biologically active heterocyclic systems like triazole, isoxazole, thiazole, or indole. acs.orgmdpi.comnih.govtandfonline.com For instance, quinazolinone-triazole hybrids have shown potential as anti-tubercular agents. acs.org The synthesis of novel hybrids incorporating the this compound core could yield compounds with unique pharmacological profiles. nih.gov
Linker Optimization: The nature and length of the linker connecting the quinazolinone core to the other pharmacophore are critical for the biological activity of the hybrid molecule. nih.gov Future studies should focus on systematically varying the linker to optimize the spatial orientation of the two pharmacophores for optimal interaction with their respective targets.
| Hybrid Type | Potential Pharmacological Activity | Reference Example |
| Quinazolinone-Triazole | Anti-tubercular, Anticancer | Hassanzadeh et al. nih.gov |
| Quinazolinone-Isoxazole | Antioxidant | Synthesis of quinazolin-4(3H)-one-isoxazole derivatives researchgate.net |
| Quinazolinone-Thiazole | Antiproliferative, Anti-angiogenic | Discovery of quinazoline–thiazole hybrids nih.gov |
| Quinazolinone-Indole | Anticancer (Tubulin inhibition) | Quinazoline-indole hybrid 23 tandfonline.com |
Application of Advanced Synthetic Technologies for Derivative Libraries
To explore the vast chemical space around the this compound scaffold, the application of advanced synthetic technologies is essential. These technologies enable the rapid synthesis of large and diverse libraries of compounds for biological screening.
Key technologies to be employed include:
Combinatorial Chemistry: Solid-phase synthesis and other combinatorial techniques can be used to generate libraries of quinazolinone derivatives with diverse substituents at various positions. acs.orgnih.govresearchgate.net This approach allows for the efficient exploration of SAR. psu.edu
Multi-Component Reactions (MCRs): One-pot MCRs provide a rapid and efficient way to synthesize complex quinazolinone structures from simple starting materials. psu.edu Developing novel MCRs for the synthesis of this compound derivatives would significantly accelerate the drug discovery process. researchgate.net
Modern Synthetic Methods: The use of microwave-assisted synthesis, ultrasound-promoted reactions, and novel catalytic systems (e.g., copper- or ruthenium-catalyzed reactions) can improve reaction efficiency, reduce reaction times, and provide access to novel chemical structures. ujpronline.comorganic-chemistry.orgorganic-chemistry.org
Addressing Unmet Medical Needs Through Quinazolinone Research
Quinazolinone derivatives have demonstrated a broad spectrum of biological activities, suggesting their potential to address a range of unmet medical needs. eipublication.com Future research on this compound and its analogs should be directed towards therapeutic areas where new and more effective treatments are urgently required.
Potential therapeutic areas for investigation include:
Oncology: Cancer remains a major cause of mortality worldwide. nih.gov Quinazolinone derivatives have shown significant promise as anticancer agents, with some already in clinical use. frontiersin.org Research could focus on developing derivatives effective against multi-drug resistant tumors or targeting specific cancer types with poor prognoses. nih.govtandfonline.com
Neurodegenerative Diseases: Conditions like Alzheimer's disease represent a significant and growing healthcare challenge. drugbank.comnih.gov The quinazolinone scaffold has been explored for the development of agents that can modulate key pathological processes in neurodegeneration, such as cholinesterase inhibition and beta-amyloid aggregation. mdpi.comresearchgate.net
Infectious Diseases: The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. wisdomlib.org Quinazolinone derivatives have exhibited antibacterial and antifungal activities, making them a valuable starting point for the development of novel anti-infective drugs. nih.govmediresonline.orgbiomedpharmajournal.org
By focusing on these key areas, future academic research on this compound and its derivatives can make significant contributions to the development of new and effective therapies for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
